REACTION_CXSMILES
|
P(Cl)(Cl)[Cl:2].[CH2:5]([O:9][P:10](OCCCC)[O:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH2:6][CH2:7][CH3:8]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[CH2:5]([O:9][P:10]([Cl:2])[O:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH2:6][CH2:7][CH3:8] |f:2.3|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
62.5 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OP(OCCCC)OCCCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for a further 8 hours at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
CUSTOM
|
Details
|
After separation of the benzyltriethylammonium chloride
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OP(OCCCC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.8 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 194.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |